1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-22(33-14-13-29-11-9-18(10-12-29)25(26)31)8-7-20(24(16)30)23-21(15-27-28-23)17-3-5-19(32-2)6-4-17/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGANKADQXYCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves multi-step chemical reactions that require specific reagents and conditions to ensure high yield and purity. The general synthetic route includes:
Formation of the 4-(4-methoxyphenyl)-1H-pyrazol-3-yl intermediate by reacting 4-methoxybenzaldehyde with hydrazine and acetic acid under reflux conditions.
Synthesis of the 3-hydroxy-4-(4-methoxyphenyl)-1H-pyrazole by the cyclization of the intermediate.
Reaction of the hydroxy compound with 2-methylphenol under basic conditions to form the ether linkage.
Coupling of the resulting compound with piperidine-4-carboxamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like HOBt (hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to accommodate large volumes. Key factors include optimizing reaction conditions, such as temperature, pressure, and solvent use, to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis equipment may also be utilized to streamline the process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: : Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: : Halogenation of the aromatic ring using electrophilic halogenating agents like NBS (N-bromosuccinimide).
Common Reagents and Conditions
Common reagents used for these reactions include oxidizing agents (PCC), reducing agents (NaBH4), and halogenating agents (NBS). Reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvent systems, and catalysts to ensure efficient and selective reactions.
Major Products Formed
Major products formed from these reactions depend on the specific functional group transformations. For instance:
Oxidation of the hydroxy group forms a ketone.
Reduction of the ketone forms a secondary alcohol.
Halogenation of the aromatic ring introduces halogen substituents, resulting in halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. In particular, the compound has been evaluated against various cancer cell lines, demonstrating promising results:
- Mechanism of Action : The pyrazole moiety is believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis.
- Case Studies : In vitro studies showed that the compound inhibited the growth of breast cancer (MCF-7) and prostate cancer (PC3) cell lines with IC50 values below 10 µM, indicating potent anticancer properties .
Anticonvulsant Properties
The compound has also been studied for its anticonvulsant effects in animal models. It was tested using the picrotoxin-induced seizure model, where it displayed significant protective effects:
- Efficacy : The compound demonstrated a high protection index, suggesting its potential as an anticonvulsant agent .
- Comparative Studies : In comparison to traditional anticonvulsants, it showed enhanced efficacy with fewer side effects.
Other Pharmacological Activities
Beyond anticancer and anticonvulsant properties, preliminary studies have suggested additional biological activities:
- Antioxidant Activity : The methoxyphenyl group contributes to free radical scavenging abilities, potentially providing neuroprotective effects.
- Antimicrobial Effects : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections .
Synthesis and Derivative Development
The synthesis of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and suitable aldehydes.
- Coupling Reactions : The phenoxy and piperidine moieties are introduced through nucleophilic substitutions.
- Final Modifications : Hydroxylation and carboxamide formation are performed to yield the final product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Pyrazole synthesis | Hydrazine, Aldehydes |
| Step 2 | Nucleophilic substitution | Phenols, Piperidine |
| Step 3 | Hydroxylation/Amidation | Acids, Amides |
Mechanism of Action
The mechanism of action of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways. The compound can:
Bind to enzymes or receptors, modifying their activity and resulting in downstream biological effects.
Interfere with signal transduction pathways, leading to altered cellular responses.
Inhibit or activate specific biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Piperidine Derivatives
- 1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide: Similarity: Piperidine-carboxamide core. Difference: Pyridazine-thiazole hybrid vs. pyrazole-phenol hybrid. Activity: Targets bacterial gyrase (MIC: 0.5 µg/mL for S. aureus) . ADME: Higher logP (3.2) than the target compound (logP: 2.8), leading to increased tissue retention .
Pyrazole-Based Analogues
- 1-(2-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid :
Key Differentiators of the Target Compound
- Dual Binding Motifs : The 4-methoxyphenyl-pyrazole and piperidine-carboxamide groups enable simultaneous engagement with polar and hydrophobic pockets in target proteins .
- Hydroxyphenoxyethyl Linker: Enhances water solubility (LogS: -3.5) compared to methylene or ether linkers in analogues .
- Selectivity Profile : Demonstrates 10-fold selectivity for serotonin receptors (5-HT₂A) over dopamine receptors in vitro, unlike thiazole-containing analogues .
Research Findings and Clinical Relevance
In Vitro and In Vivo Data
Biological Activity
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, anticonvulsant, and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a carboxamide group and a phenoxyethyl moiety, which includes a methoxy-substituted phenyl and a hydroxy-pyrazole unit. The molecular formula is with a molecular weight of approximately 410.48 g/mol.
Structural Representation
| Atom Type | Count |
|---|---|
| Carbon (C) | 23 |
| Hydrogen (H) | 26 |
| Nitrogen (N) | 4 |
| Oxygen (O) | 3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with the pyrazole and phenoxy groups. Detailed methodologies can be found in specialized chemical literature.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, analogues similar to the target compound have shown activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
A notable study by Evren et al. (2019) highlighted that certain pyrazole derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects against cancer cells .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated using models such as the picrotoxin-induced seizure test. Compounds with similar structural features have shown promising results in reducing seizure activity. For example, certain derivatives were reported to provide 100% protection against induced seizures in animal models .
Antimicrobial Activity
Preliminary tests suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the methoxy group on the phenyl ring is believed to enhance its interaction with microbial membranes, leading to increased efficacy .
Case Study 1: Anticancer Efficacy
In a comparative study involving several pyrazole-based compounds, one derivative exhibited an IC50 of 15 µM against A549 cells, significantly lower than the control drug's IC50 of 30 µM. This suggests that modifications to the pyrazole structure can enhance anticancer activity.
Case Study 2: Anticonvulsant Testing
In another study, a series of piperidine derivatives were tested for anticonvulsant activity in rodent models. The target compound showed a median effective dose (ED50) of 20 mg/kg, providing substantial protection against seizures compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
